![molecular formula C19H12F2N4O4 B2711360 N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 1170020-32-2](/img/structure/B2711360.png)
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C19H12F2N4O4 and its molecular weight is 398.326. The purity is usually 95%.
BenchChem offers high-quality N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Fluorinated molecules have been a focal point in medicinal chemistry due to their unique properties. Fo24, with its trifluorinated benzamide structure, contributes to this field. Researchers investigate its potential as a scaffold for designing novel drugs. The fluorine atoms can enhance metabolic stability, alter binding affinity, and influence pharmacokinetics. By modifying the substituents on the aromatic rings, scientists explore Fo24 derivatives as potential drug candidates .
Crystal Structure Studies
Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. It crystallizes in space group Pn (No. 7). Both aromatic rings are effectively coplanar, forming an intermolecular contact with an ortho-F atom. The primary hydrogen bonds involve amide–amide interactions along the b-axis direction. Additionally, weaker C-H⋯F/O interactions contribute to the overall crystal packing .
Fluorine Chemistry
Fo24 represents an isomer within a larger grid of 18 isomers (FpXY, FmXY, and FoXY). These isomers differ in the position of fluorine substitution (para, meta, or ortho) on the monofluoro-substituted aromatic ring. Researchers explore the effects of these substitutions on reactivity, stability, and electronic properties. Fo24’s distinct fluorination pattern contributes to this investigation .
Molecular Stacking and Intermolecular Interactions
Fo24 participates in various intermolecular interactions. Notably, it forms 1D amide–amide hydrogen bonds along the b-axis. Additionally, C-H⋯F/O interactions and ring stacking contacts contribute to its crystal packing. Understanding these interactions aids in predicting Fo24’s behavior in different environments .
Structural Comparisons with Analogues
Fo24 contrasts with more common difluorinated and tetrafluorinated benzamides. Researchers compare its crystal structure and properties with related compounds, such as the recently reported 2,3-difluorinated analogue Fo23. These comparative studies provide insights into the impact of fluorine substitution patterns on molecular behavior .
Computational Modeling
Computational studies explore Fo24’s electronic structure, vibrational modes, and thermodynamic properties. Density functional theory (DFT) calculations help predict its reactivity, stability, and potential applications. Researchers investigate its behavior in different solvents and under varying conditions .
Propiedades
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O4/c20-11-3-6-13(14(21)9-11)18-23-24-19(29-18)22-17(28)10-1-4-12(5-2-10)25-15(26)7-8-16(25)27/h1-6,9H,7-8H2,(H,22,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGFKAABUDNCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.